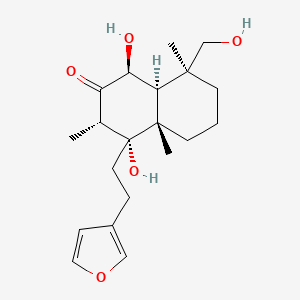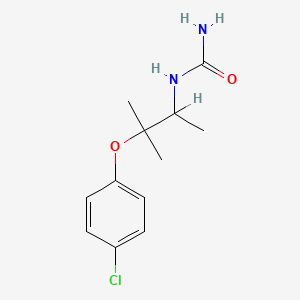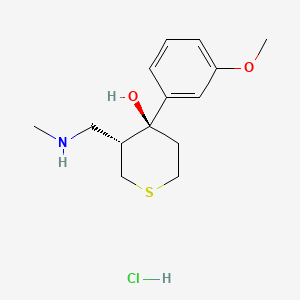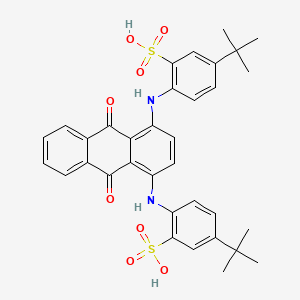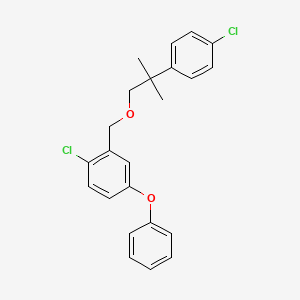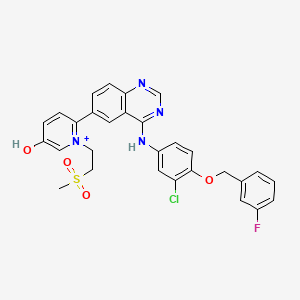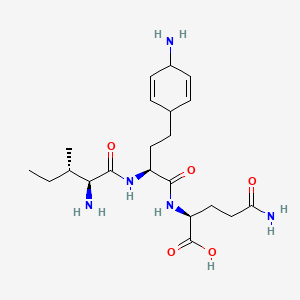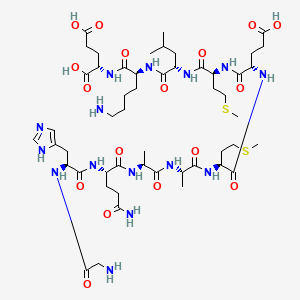
L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- is a complex peptide derivative of L-glutamic acid. This compound is notable for its intricate structure, which includes multiple amino acid residues. L-glutamic acid itself is an α-amino acid that is widely used in the biosynthesis of proteins and serves as a key neurotransmitter in the nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- involves multiple steps of peptide coupling reactions. Each amino acid residue is sequentially added to the growing peptide chain using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The reaction conditions typically involve the use of coupling reagents like HBTU or DIC, and the reactions are carried out in solvents like DMF or DCM .
Industrial Production Methods
Industrial production of such complex peptides often employs automated peptide synthesizers that can handle the repetitive nature of peptide bond formation. The process involves the protection and deprotection of functional groups to ensure selective reactions at each step. High-performance liquid chromatography (HPLC) is commonly used for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- can undergo various chemical reactions, including:
Oxidation: The methionyl residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino group substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionyl residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Aplicaciones Científicas De Investigación
L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Serves as a substrate in enzymatic studies and protein interaction assays.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamic acid: The parent compound, widely used in protein biosynthesis.
N-Methyl-L-glutamic acid: A derivative with a methyl group added to the amino group.
N-Acetyl-L-glutamic acid: A derivative with an acetyl group added to the amino group
Uniqueness
L-Glutamic acid, N-(N2-(N-(N-(N-(N-(N-(N-(N2-(N-glycyl-L-histidyl)-L-glutaminyl)-L-alanyl)-L-alanyl)-L-methionyl)-L-alpha-glutamyl)-L-methionyl)-L-leucyl)-L-lysyl)- is unique due to its complex structure and the presence of multiple amino acid residues. This complexity allows it to participate in a wide range of biochemical interactions and makes it a valuable tool in scientific research .
Propiedades
Número CAS |
119420-07-4 |
|---|---|
Fórmula molecular |
C51H85N15O17S2 |
Peso molecular |
1244.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C51H85N15O17S2/c1-26(2)21-36(49(80)61-30(9-7-8-18-52)45(76)65-35(51(82)83)12-15-41(71)72)66-48(79)34(17-20-85-6)64-46(77)32(11-14-40(69)70)62-47(78)33(16-19-84-5)60-43(74)28(4)57-42(73)27(3)58-44(75)31(10-13-38(54)67)63-50(81)37(59-39(68)23-53)22-29-24-55-25-56-29/h24-28,30-37H,7-23,52-53H2,1-6H3,(H2,54,67)(H,55,56)(H,57,73)(H,58,75)(H,59,68)(H,60,74)(H,61,80)(H,62,78)(H,63,81)(H,64,77)(H,65,76)(H,66,79)(H,69,70)(H,71,72)(H,82,83)/t27-,28-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clave InChI |
LMYRMZCIVJDSCP-OWYYFYIDSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



